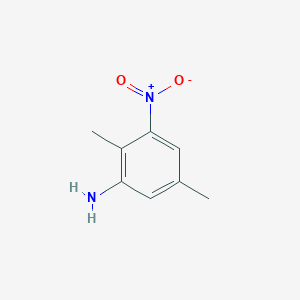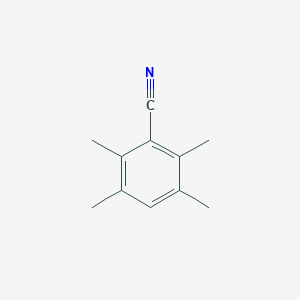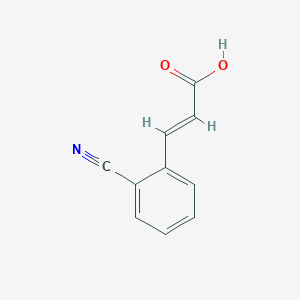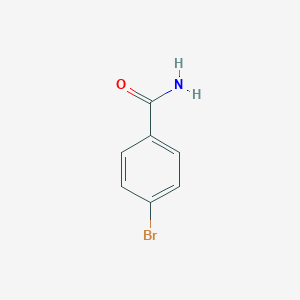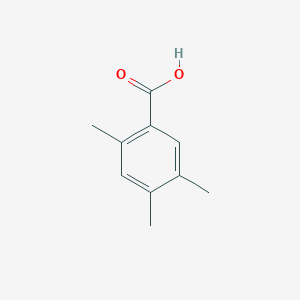
2,4,5-Trimethylbenzoic acid
Descripción general
Descripción
2,4,5-Trimethylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzoic acid, where three methyl groups are substituted at the 2nd, 4th, and 5th positions of the benzene ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzoic acid can be synthesized from pseudocumene (1,2,4-trimethylbenzene) through oxidation. One common method involves the use of aqueous nitric acid solutions in varying concentrations. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic oxidation of pseudocumeneThe reaction is maintained for several hours, followed by the addition of hydrochloric acid and water to facilitate crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Derivatives such as 2,4,5-trimethylbenzaldehyde.
Reduction: 2,4,5-Trimethylbenzyl alcohol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
2,4,5-Trimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors. The methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions.
2,4-Dimethylbenzoic acid: Lacks the methyl group at the 5th position.
2,5-Dimethylbenzoic acid: Lacks the methyl group at the 4th position
Uniqueness: 2,4,5-Trimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties.
Propiedades
IUPAC Name |
2,4,5-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENJZWZWAWWESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074293 | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-90-5 | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trimethylbenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4,5-trimethylbenzoic acid and how does this structure influence its interactions?
A1: this compound is a substituted benzoic acid derivative. Its structure consists of a benzene ring with a carboxyl group (-COOH) at one position and three methyl groups (-CH3) at the 2nd, 4th, and 5th positions. [] This specific arrangement leads to steric hindrance between the carboxyl group and the adjacent methyl group. This steric effect results in an "evasive in-plane splaying" where both the carboxyl and the ortho-methyl groups are pushed slightly out of the plane of the benzene ring. [] This structural characteristic plays a role in how the molecule interacts with other molecules and forms dimers.
Q2: How does this compound exist in its solid state?
A2: In its solid state, this compound exists as a dimer. [] The two molecules are held together through hydrogen bonds between the carboxyl groups, specifically with an O...O distance of 2.640(2) Å. [] This dimer formation is a common characteristic of carboxylic acids and influences its physical properties.
Q3: What computational chemistry studies have been conducted on this compound?
A3: Researchers have utilized computational methods to investigate the molecular structure and vibrational characteristics of this compound. [] This likely involved techniques like density functional theory (DFT) calculations to optimize the geometry of the molecule and predict its vibrational frequencies. These theoretical results were then compared with experimental data from FT-IR, FT-Raman, and UV spectroscopy to confirm the accuracy of the computational model. []
Q4: What is known about the thermochemical properties of this compound synthesis?
A4: There have been studies focusing on the thermochemical aspects of synthesizing this compound. [] This likely involved determining thermodynamic parameters such as enthalpy change, entropy change, and Gibbs free energy change associated with the synthesis reaction. Understanding these parameters is crucial for optimizing reaction conditions and improving the efficiency of this compound production.
Q5: Are there any known biological activities or metabolic pathways associated with this compound?
A5: While the provided abstracts do not delve into specific biological activities of this compound, one study investigates the metabolism of durene (1,2,4,5-tetramethylbenzene) in rats. [] This is relevant because this compound could potentially be a metabolite of durene. Understanding the metabolic fate of similar compounds can provide insights into the potential biological activity and clearance mechanisms of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


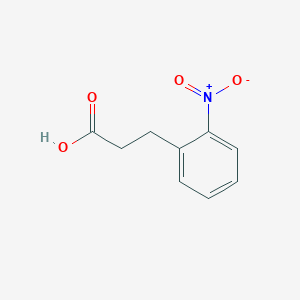
![11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
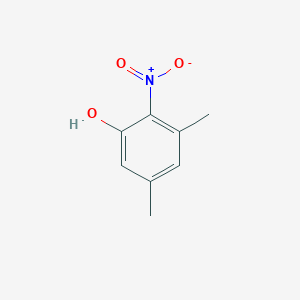
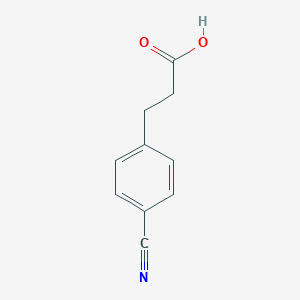

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)
